2,5-Dibromo-3-(2-ethylhexyl)thiophene
Overview
Description
2,5-Dibromo-3-(2-ethylhexyl)thiophene is an organic compound with the molecular formula C12H18Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as a precursor in the synthesis of organic semiconducting polymers and small molecules .
Mechanism of Action
Target of Action
2,5-Dibromo-3-(2-ethylhexyl)thiophene is primarily used as a precursor in the synthesis of organic semiconducting polymers . Its primary targets are therefore the molecular structures that it helps to form.
Mode of Action
This compound interacts with its targets through a process of polymerization. Specifically, it undergoes debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This process results in the formation of a polymer that can conduct both electrons and ions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of organic semiconducting polymers. These polymers can self-assemble in the melt state to produce nanoscale morphologies such as lamellae . The enhancement of regioregularity through these advanced metal-catalyzed methodologies leads to various beneficial outcomes such as an intensified extinction coefficient, an increase in the mobility of the charge carriers and a red shift in absorption in solid state .
Result of Action
The result of the action of this compound is the formation of organic semiconducting polymers. These polymers have applications in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-(2-ethylhexyl)thiophene can be synthesized through the bromination of 3-(2-ethylhexyl)thiophene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(2-ethylhexyl)thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include extended conjugated systems and polymers used in organic electronics.
Scientific Research Applications
2,5-Dibromo-3-(2-ethylhexyl)thiophene is widely used in scientific research, particularly in the field of organic electronics. Its applications include:
Organic Semiconductors: Used as a building block for the synthesis of semiconducting polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conducting Polymers: Utilized in the synthesis of conducting polymers for applications in flexible electronics and sensors.
Nanomaterials: Employed in the preparation of nanostructured materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3-hexylthiophene
- 2,5-Bis(trimethylstannyl)thiophene
- 2-Bromo-3-octylthiophene
Uniqueness
Compared to similar compounds, 2,5-Dibromo-3-(2-ethylhexyl)thiophene offers unique advantages due to its branched alkyl chain. This structural feature enhances solubility and processability, making it more suitable for solution-based fabrication techniques used in organic electronics .
Properties
IUPAC Name |
2,5-dibromo-3-(2-ethylhexyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2S/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUZDCATNROZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC(=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856357 | |
Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444177-63-3 | |
Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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